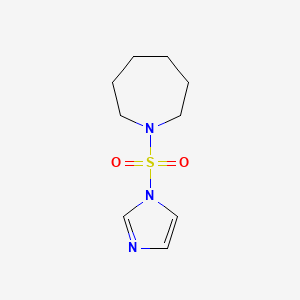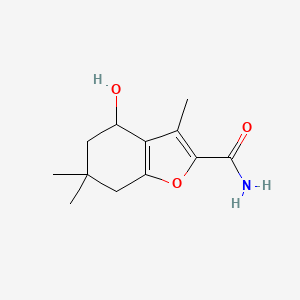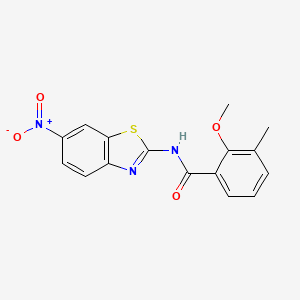
1-(1H-imidazol-1-ylsulfonyl)azepane
Descripción general
Descripción
1-(1H-imidazol-1-ylsulfonyl)azepane is a chemical compound that has been widely researched in recent years due to its potential applications in various fields. It is a heterocyclic compound that contains both an imidazole and an azepane ring, making it a unique and versatile molecule. In
Mecanismo De Acción
The mechanism of action of 1-(1H-imidazol-1-ylsulfonyl)azepane is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the target organism. For example, it has been shown to inhibit the growth of bacteria by targeting the cell wall synthesis pathway, and it has also been shown to inhibit the replication of viruses by targeting viral enzymes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the target organism and the specific application. In general, it has been shown to have antimicrobial, antifungal, and antiviral activity, as well as catalytic activity in various organic reactions. However, it may also have toxic effects on certain organisms at high concentrations, and further research is needed to fully understand its effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(1H-imidazol-1-ylsulfonyl)azepane in lab experiments is its versatility and unique chemical structure, which allows it to be used in a variety of applications. It is also relatively easy to synthesize and purify, making it a convenient compound to work with. However, one limitation is that it may have toxic effects on certain organisms at high concentrations, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 1-(1H-imidazol-1-ylsulfonyl)azepane. One area of interest is the development of new drugs based on its antimicrobial, antifungal, and antiviral activity. Another area of interest is the use of this compound as a ligand for new catalytic systems, which can enable the development of new organic reactions. Additionally, further research is needed to fully understand the mechanism of action and biochemical effects of this compound, as well as its potential applications in materials science.
Aplicaciones Científicas De Investigación
1-(1H-imidazol-1-ylsulfonyl)azepane has been studied extensively for its potential applications in various fields, including medicinal chemistry, catalysis, and materials science. In medicinal chemistry, it has been shown to have antimicrobial, antifungal, and antiviral activity, making it a promising candidate for the development of new drugs. In catalysis, it has been used as a ligand for transition metal complexes, which can catalyze a variety of organic reactions. In materials science, it has been used to synthesize new polymers and materials with unique properties.
Propiedades
IUPAC Name |
1-imidazol-1-ylsulfonylazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c13-15(14,12-8-5-10-9-12)11-6-3-1-2-4-7-11/h5,8-9H,1-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCQJZBMJYPXCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-oxo-5-(2-phenoxyethyl)-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid](/img/structure/B4239172.png)

![1-[2-(2-methoxyphenoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B4239186.png)




![N-[3-(1H-imidazol-1-yl)propyl]-4-(propionylamino)benzamide](/img/structure/B4239203.png)



![7-chloro-4-[(2,4-dimethoxyphenyl)amino]-8-methyl-3-quinolinecarboxylic acid hydrochloride](/img/structure/B4239239.png)


